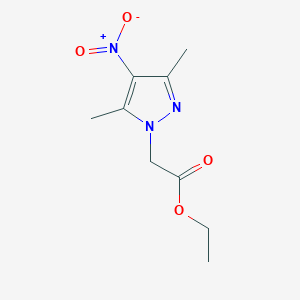![molecular formula C18H17ClF3NO B187689 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56709-19-4](/img/structure/B187689.png)
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. By inhibiting TRPV1, 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide reduces pain and inflammation.
Biochemische Und Physiologische Effekte
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, it has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for TRPV1. This allows for the investigation of the role of TRPV1 in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential direction is the investigation of its therapeutic potential for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer and neuropathic pain. Finally, the development of more specific TRPV1 inhibitors based on the structure of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide may lead to the development of novel therapeutics for pain and inflammation.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl isocyanate in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and analgesic effects in various animal models. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, cancer, and neurological disorders.
Eigenschaften
CAS-Nummer |
56709-19-4 |
|---|---|
Produktname |
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Molekularformel |
C18H17ClF3NO |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17ClF3NO/c1-17(2,3)12-6-4-11(5-7-12)16(24)23-13-8-9-15(19)14(10-13)18(20,21)22/h4-10H,1-3H3,(H,23,24) |
InChI-Schlüssel |
FEZGWZZQWPKBOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
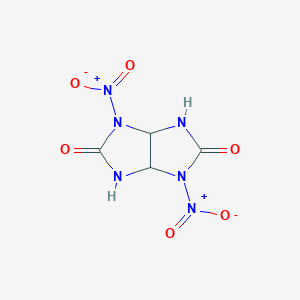
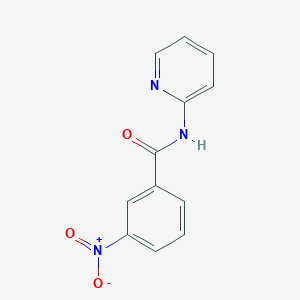
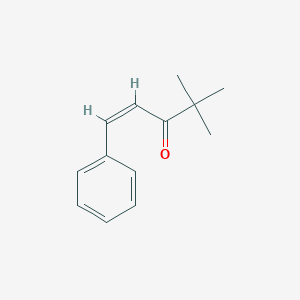
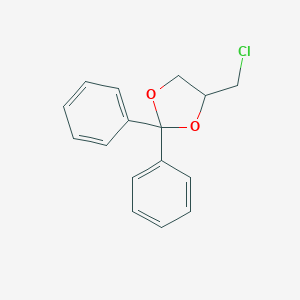
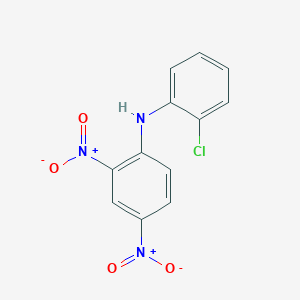
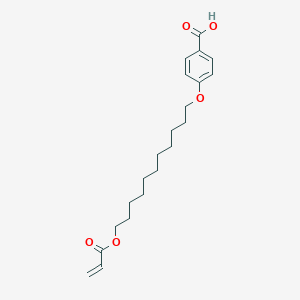
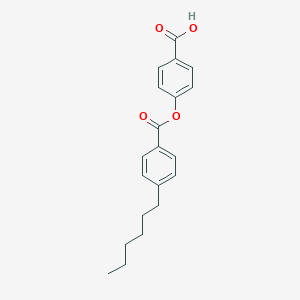
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
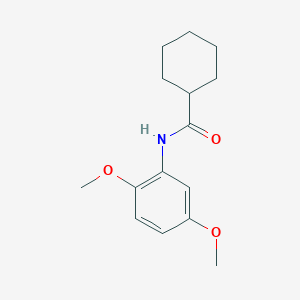
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
